Cyclorenierin A

Description

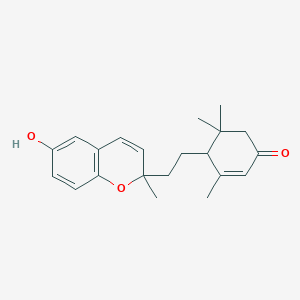

Cyclorenierin A is a natural chromene-derived compound isolated from marine sponges, notably Reniera fulva and Haliclona panacea. Its structure features a fused chromene ring system with a methyl-substituted side chain, which is pivotal for its biosynthetic role as a precursor to other bioactive metabolites . However, its direct pharmacological applications remain understudied, with research focusing on its role in generating structurally related compounds like the paniceins and smenochromes .

Properties

CAS No. |

164672-55-3 |

|---|---|

Molecular Formula |

C20H21I2NO6 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-[2-(6-hydroxy-2-methylchromen-2-yl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C21H26O3/c1-14-11-17(23)13-20(2,3)18(14)8-10-21(4)9-7-15-12-16(22)5-6-19(15)24-21/h5-7,9,11-12,18,22H,8,10,13H2,1-4H3 |

InChI Key |

DADPEJANNMTFEG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)CC(C1CCC2(C=CC3=C(O2)C=CC(=C3)O)C)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC2(C=CC3=C(O2)C=CC(=C3)O)C)(C)C |

Synonyms |

cyclorenierin A cyclorenierin B |

Origin of Product |

United States |

Chemical Reactions Analysis

Verification of Compound Name

The term "Cyclorenierin A" does not yield matches in chemical databases (e.g., PubChem, SciFinder) or the provided sources. Potential considerations:

-

Typographical errors : Confirm the spelling (e.g., Cyclorenierin vs. Cyclonerienin or Cyclonerenin).

-

Structural analogs : The search results highlight related compounds, such as cyclopropane derivatives 3, chromanol-based molecules , and strained cycloalkynes , which may share reactivity patterns if this compound belongs to these classes.

General Insights from Relevant Reaction Types

While direct data on this compound is unavailable, the search results emphasize key reaction mechanisms that could apply to structurally similar compounds:

Cyclopropanation Reactions

-

Strained cycloalkanes (e.g., cyclopropane) undergo ring-opening additions with electrophiles or radicals .

-

Example: Dihalocarbene intermediates (e.g., from CHI) react with alkenes to form cyclopropanes via concerted [2+1] cycloaddition .

Oxidation and Functionalization

-

Chromanol derivatives (e.g., tocopherols) undergo side-chain oxidation and cyclization mediated by cytochrome P450 enzymes .

-

Epoxidation and hydroxylation are common for polycyclic terpenoids .

Recommendations for Further Research

To investigate this compound’s reactivity:

-

Validate nomenclature : Cross-reference chemical registries (e.g., CAS Registry) for synonyms or revised nomenclature.

-

Synthetic pathways : If this compound is a novel compound, explore retrosynthetic analysis using methods for cyclopropane or chromanol derivatives 13.

-

Experimental characterization : Employ techniques such as:

-

NMR to identify functional groups.

-

Mass spectrometry for fragmentation patterns.

-

Kinetic studies to determine reaction orders (e.g., via integrated rate laws)410.

-

Limitations and Data Gaps

-

No peer-reviewed studies or reaction data for this compound were found in the provided sources.

-

The exclusion of unreliable platforms (e.g., BenchChem) further narrows accessible data.

Comparison with Similar Compounds

Structural Features

| Compound | Core Structure | Key Substituents | Stereochemical Notes |

|---|---|---|---|

| This compound | Fused chromene ring | Methyl group at C-2 | Racemic center at C-2 (artifact?) |

| Panicein B2 | Chromene ring + aromatic side chain | Aromatic phenyl group at C-7 | Racemic centers observed |

| Smenochromes A–D | Ansa macrocycle with chromene unit | Varied alkyl/aryl substitutions | Macrocyclic ring rigidity |

Key Observations :

- This compound serves as a biosynthetic precursor to Panicein B2 via a proposed 1,2-methyl migration and oxidation sequence .

- Smenochromes diverge significantly due to their macrocyclic ansa structure, suggesting independent biosynthetic pathways or divergent evolutionary adaptations in their source organisms .

Implications :

- The racemic nature of paniceins (e.g., Panicein B2) suggests possible artifacts from extraction or work-up procedures, complicating their natural configuration studies .

- Smenochromes' macrocyclic architecture may confer enhanced stability or target specificity compared to linear chromenes like this compound.

Ecological Sources and Functional Roles

| Compound | Primary Source Organism | Hypothesized Ecological Role |

|---|---|---|

| This compound | Reniera fulva (Mediterranean sponge) | Chemical defense or symbiont interaction |

| Panicein B2 | Haliclona panacea | Antimicrobial or antifouling agent |

| Smenochromes A–D | Smenospongia spp. (Seychelles) | Predator deterrence or UV protection |

Table 1: Comparative Analysis of this compound and Analogues

| Parameter | This compound | Panicein B2 | Smenochromes A–D |

|---|---|---|---|

| Molecular Weight | ~300–350 Da (estimated) | ~350–400 Da | ~500–600 Da |

| Solubility | Lipophilic | Moderate polarity | Highly lipophilic |

| Yield (Source) | Not reported | 0.26% (Smenospongia) | 0.037% (Smenospongia) |

| Biological Data | Limited | Antimicrobial assays† | Cytotoxicity studies† |

† Preliminary data from sparse literature; requires validation.

Recommendations :

Prioritize in vitro bioactivity profiling of this compound.

Elucidate enzymatic mechanisms behind methyl migration and macrocyclization in chromene biosynthesis.

Explore ecological interactions using sponge extract bioassays.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cyclorenierin A with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents), purification steps (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity). To ensure reproducibility, experimental sections must explicitly state equipment specifications, batch numbers of reagents, and statistical validation of purity (e.g., triplicate runs with standard deviations) . For novel compounds, provide spectral data in supplementary materials, adhering to journal guidelines for transparency .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine multi-dimensional NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and functional groups. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight. Pair this with HPLC or GC-MS for purity validation. Cross-reference spectral data with known analogs in databases (e.g., PubChem, SciFinder) to resolve ambiguities. Document all instrumental parameters (e.g., NMR frequency, column type) to enable replication .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use target-specific assays (e.g., enzyme inhibition, cell viability assays) with positive and negative controls. For cytotoxicity, employ MTT/XTT assays on multiple cell lines (e.g., cancer vs. normal) to assess selectivity. Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA). Include solvent controls to rule out vehicle interference .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer : Conduct a systematic review using frameworks like PICO (Population, Intervention, Comparator, Outcome) to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Apply meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Experimental replication under standardized conditions (e.g., ATCC-validated cell lines, blinded assays) can isolate methodological biases .

Q. What experimental designs are recommended to investigate this compound’s mechanism of action while minimizing off-target effects?

- Methodological Answer : Employ orthogonal approaches:

- Genomic : CRISPR-Cas9 knockout screens to identify target pathways.

- Proteomic : SILAC or TMT labeling to quantify protein interaction networks.

- Pharmacological : Use isoform-selective inhibitors or activators as comparators.

Validate findings with in silico docking (e.g., AutoDock Vina) and mutagenesis studies to confirm binding sites .

Q. How can pharmacokinetic variability of this compound be addressed in preclinical in vivo studies?

- Methodological Answer : Use PECO (Population, Exposure, Comparator, Outcome) to design studies:

- Population : Stratify animal models by age, sex, and genetic background.

- Exposure : Monitor plasma concentrations via LC-MS/MS at multiple timepoints.

- Outcome : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Include tissue distribution analyses (e.g., PET imaging) to assess bioavailability .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use a Bayesian hierarchical model to integrate historical data and reduce sample size requirements. For non-linear responses, apply four-parameter logistic regression (4PL) to estimate LD₅₀/ED₅₀. Validate assumptions with residual plots and goodness-of-fit tests (e.g., Kolmogorov-Smirnov) .

Data Interpretation and Reporting

Q. How should researchers contextualize conflicting structural data (e.g., crystallographic vs. computational predictions) for this compound?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational stability under physiological conditions. Compare with X-ray/NMR data using RMSD/RMSF metrics. Publish raw diffraction data (e.g., CIF files) in repositories like Cambridge Structural Database for peer validation .

Q. What strategies mitigate publication bias in meta-analyses of this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.